

physical and chemical properties of 6-(Methylsulfonyl)nicotinaldehyde

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Compound of Interest

Compound Name: 6-(Methylsulfonyl)nicotinaldehyde

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An In-Depth Technical Guide to **6-(Methylsulfonyl)nicotinaldehyde**: Properties, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of **6-(Methylsulfonyl)nicotinaldehyde**, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. The document delineates its core physical and chemical properties, predicted spectroscopic profile, and key reactivity patterns. Emphasis is placed on its role as a versatile synthetic intermediate, particularly within medicinal chemistry, where its structural motifs are valuable for the design of novel therapeutics. This guide also consolidates essential safety, handling, and storage protocols to ensure its proper use in a laboratory setting.

Introduction and Molecular Overview

6-(Methylsulfonyl)nicotinaldehyde, identified by CAS number 1221792-08-0, is a substituted pyridine derivative that has emerged as a valuable intermediate in organic synthesis.^{[1][2]} Its molecular architecture is characterized by three key functional components: a pyridine ring, an aldehyde group at the 3-position, and a methylsulfonyl group at the 6-position. This unique combination of a nucleophilic nitrogenous heterocycle, a reactive electrophilic aldehyde, and a strong electron-withdrawing sulfone group imparts a distinct chemical character, making it a strategic precursor for constructing more complex molecular entities.

The aldehyde serves as a crucial synthetic handle, enabling a wide array of chemical transformations such as reductive aminations, condensations, and oxidations.^[3] The methylsulfonyl group significantly modulates the electronic properties of the pyridine ring, influencing its reactivity and the physicochemical properties of its derivatives. In the context of drug discovery, pyridine-based scaffolds are prevalent in numerous approved drugs, often acting as bioisosteres for phenyl rings or participating in crucial hydrogen bonding interactions with biological targets. The utility of analogous compounds, such as 6-morpholinonicotinaldehyde, in the synthesis of kinase inhibitors underscores the potential of this molecular framework in medicinal chemistry.^[3]

Caption: Chemical structure of **6-(Methylsulfonyl)nicotinaldehyde**.

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its application in synthesis, determining appropriate reaction conditions, purification methods, and storage requirements.

Property	Value	Source(s)
CAS Number	1221792-08-0	[1] [2]
Molecular Formula	C ₇ H ₇ NO ₃ S	[1] [4]
Molecular Weight	185.20 g/mol	[1] [5]
Melting Point	114–116 °C	[2] [6]
Boiling Point	417.2 ± 45.0 °C (Predicted)	[2] [6]
Density	1.360 ± 0.06 g/cm ³ (Predicted)	[2] [6]
Appearance	Solid (inferred from melting point)	
Storage	2–8 °C, under inert atmosphere	[1] [2] [6]

Solubility and Stability: While explicit solubility data is not widely published, the presence of the polar sulfonyl and aldehyde groups, along with the pyridine nitrogen, suggests potential

solubility in polar organic solvents such as DMSO, DMF, and alcohols. Its solubility in aqueous media is expected to be limited. The recommended storage conditions—refrigeration under an inert atmosphere—indicate that the compound may be sensitive to oxidation, particularly at the aldehyde functional group, or degradation from atmospheric moisture.[1][2]

Spectroscopic Profile and Structural Elucidation

Spectroscopic analysis is critical for verifying the identity and purity of starting materials. Although a public database of spectra for this specific compound is not readily available, its characteristic features can be reliably predicted based on its functional groups.

Technique	Predicted Key Features
¹ H NMR	<ul style="list-style-type: none">- Aldehyde Proton (CHO): A singlet at $\delta \approx 9.8$–10.2 ppm.- Aromatic Protons (Pyridine Ring): 3 distinct signals in the aromatic region ($\delta \approx 7.5$–9.0 ppm), with chemical shifts influenced by the electron-withdrawing effects of the adjacent functional groups.- Methyl Protons (SO_2CH_3): A sharp singlet at $\delta \approx 3.0$–3.5 ppm.
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl Carbon (C=O): A signal in the highly deshielded region, $\delta \approx 190$–195 ppm.- Aromatic Carbons: Signals between $\delta \approx 120$–160 ppm.- Methyl Carbon (SO_2CH_3): A signal at $\delta \approx 40$–45 ppm.
IR Spectroscopy	<ul style="list-style-type: none">- C=O Stretch (Aldehyde): Strong, sharp absorption band at $\nu \approx 1700$–1720 cm^{-1}.^[7]- S=O Stretch (Sulfone): Two strong absorption bands at $\nu \approx 1300$–1350 cm^{-1} (asymmetric) and $\nu \approx 1120$–1160 cm^{-1} (symmetric).^[7]- C-H Stretch (Aromatic): Absorption bands above 3000 cm^{-1}.- C-H Stretch (Aldehyde): Two medium bands at $\nu \approx 2700$–2850 cm^{-1}.^[7]
Mass Spectrometry	<ul style="list-style-type: none">- Molecular Ion (M^+): A peak at $m/z \approx 185$, corresponding to the molecular weight.

Exemplar Protocol: Acquiring an NMR Spectrum

The following protocol outlines a standard procedure for preparing a sample of a solid compound like **6-(Methylsulfonyl)nicotinaldehyde** for NMR analysis.

Objective: To obtain a high-resolution ^1H NMR spectrum for structural confirmation.

Methodology:

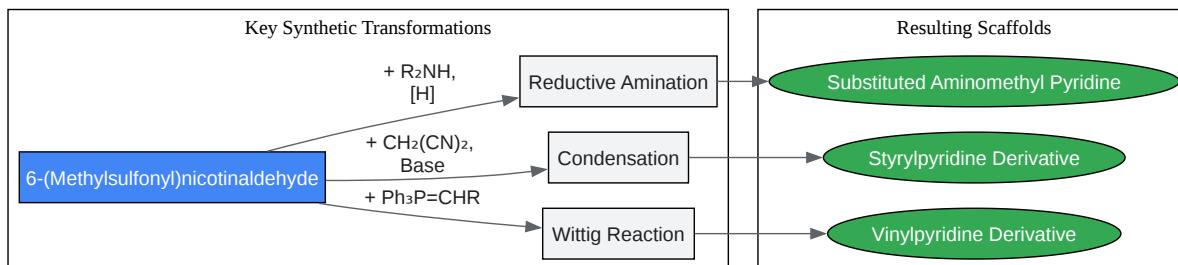
- **Sample Preparation:** Accurately weigh 5-10 mg of the compound into a clean, dry vial.
 - **Rationale:** This amount provides sufficient concentration for a strong signal without causing solubility issues or line broadening.
- **Solvent Selection:** Add approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d_6 or CDCl_3 . DMSO-d_6 is often a good initial choice for polar, aromatic compounds.
 - **Rationale:** Deuterated solvents are used to avoid large interfering solvent peaks in the ^1H NMR spectrum. The choice of solvent is critical for ensuring the analyte is fully dissolved.
- **Dissolution:** Vortex or gently agitate the vial until the sample is completely dissolved. A clear, particulate-free solution is required.
- **Transfer:** Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
- **Instrumentation:** Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.
- **Data Acquisition:** Perform standard instrument tuning, locking, and shimming procedures to optimize the magnetic field homogeneity. Acquire the ^1H NMR spectrum using a standard pulse sequence.
 - **Rationale:** Shimming is crucial for obtaining sharp, well-resolved peaks, which is essential for accurate integration and multiplicity analysis.

Chemical Properties and Synthetic Reactivity

The synthetic utility of **6-(Methylsulfonyl)nicotinaldehyde** is primarily derived from the reactivity of its aldehyde group, which serves as a versatile anchor for molecular elaboration.

- **Reductive Amination:** The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, $\text{NaBH}(\text{OAc})_3$) to form secondary or tertiary amines, respectively. This is one of the most robust and widely used methods for introducing nitrogen-containing substituents.
- **Condensation Reactions:** It can participate in base- or acid-catalyzed condensation reactions, such as the Knoevenagel condensation with active methylene compounds (e.g., malonates, cyanoacetates), to form new carbon-carbon double bonds. These products are often intermediates for the synthesis of other heterocyclic systems.
- **Wittig Reaction:** Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde into an alkene, providing a pathway for extending carbon chains.
- **Oxidation/Reduction:** The aldehyde can be oxidized to a carboxylic acid using agents like potassium permanganate (KMnO_4) or reduced to a primary alcohol with reducing agents like sodium borohydride (NaBH_4).

The methylsulfonyl group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, it can activate the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to it, should a suitable leaving group be present.



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Caption: Potential synthetic pathways originating from **6-(Methylsulfonyl)nicotinaldehyde**.

Applications in Medicinal Chemistry and Drug Discovery

While specific applications of **6-(Methylsulfonyl)nicotinaldehyde** are documented within patent literature and supplier catalogues primarily as a synthetic intermediate, its value can be inferred from the roles of its constituent parts in bioactive molecules.

- **Scaffold for Kinase Inhibitors:** The pyridine core is a well-established "hinge-binding" motif in many kinase inhibitors, where the ring nitrogen accepts a hydrogen bond from the protein's backbone. The aldehyde at the 3-position and the sulfonyl group at the 6-position provide vectors for introducing substituents that can occupy adjacent pockets of an ATP-binding site, thereby tuning potency and selectivity.^[3]
- **Intermediate for Diverse Heterocycles:** As a bifunctional molecule, it is a precursor for synthesizing fused heterocyclic systems. The aldehyde can be transformed to set the stage for intramolecular cyclization reactions, leading to novel scaffolds for screening libraries.
- **Modulation of Physicochemical Properties:** The methylsulfonyl group is often incorporated into drug candidates to enhance polarity, improve solubility, and act as a hydrogen bond acceptor, which can positively impact pharmacokinetic profiles.

Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. **6-(Methylsulfonyl)nicotinaldehyde** is classified as a hazardous substance and requires careful management.^[1]

Hazard Information	Precautionary Measures
GHS Pictogram	Skull and Crossbones
Signal Word	Danger
Hazard Statements	H301: Toxic if swallowed.[1] May cause skin, eye, and respiratory irritation (inferred from similar compounds).[8]
Precautionary Statements	P261: Avoid breathing dust.[1][8] P264: Wash skin thoroughly after handling.[8][9] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][8] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][9]

Handling and Storage Protocol

- Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[8][9]
- Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8][10]
- Storage: Store the container tightly closed in a cool, dry, and well-ventilated place. For long-term stability, store under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature of 2–8 °C.[1][2][6] Store locked up.[10]
- Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[9][10] Avoid release to the environment.[8]

Conclusion

6-(Methylsulfonyl)nicotinaldehyde is a strategically functionalized heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its well-defined physical properties, predictable spectroscopic signature, and versatile reactivity, centered on its aldehyde group, make it a valuable tool for researchers. The combination of the pyridine core and the electron-withdrawing methylsulfonyl group provides a scaffold that is highly relevant for the development of novel therapeutic agents. Adherence to strict safety and handling protocols is essential when working with this potent and hazardous compound.

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